5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde
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Overview
Description
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a fluorinated piperidine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde typically involves the following steps:
Formation of the Fluorinated Piperidine: The starting material, 4-fluoropiperidine, can be synthesized through the fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyridine-2-carbaldehyde: The fluorinated piperidine is then coupled with pyridine-2-carbaldehyde through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: 5-(4-Fluoropiperidin-1-yl)pyridine-2-carboxylic acid.
Reduction: 5-(4-Fluoropiperidin-1-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the fluorinated piperidine moiety, making it less hydrophobic and less reactive in certain biochemical contexts.
4-Fluoropiperidine: Lacks the pyridine and aldehyde functionalities, limiting its applications in medicinal chemistry.
5-(4-Fluorophenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, affecting its reactivity and biological activity.
Uniqueness
5-(4-Fluoropiperidin-1-yl)pyridine-2-carbaldehyde is unique due to the combination of its fluorinated piperidine and pyridine-2-carbaldehyde moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H13FN2O |
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Molecular Weight |
208.23 g/mol |
IUPAC Name |
5-(4-fluoropiperidin-1-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-5-14(6-4-9)11-2-1-10(8-15)13-7-11/h1-2,7-9H,3-6H2 |
InChI Key |
CPFOVFHIRYYWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
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